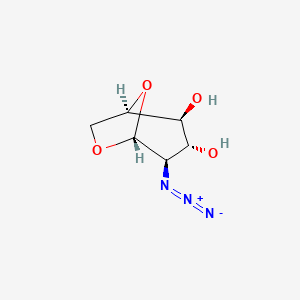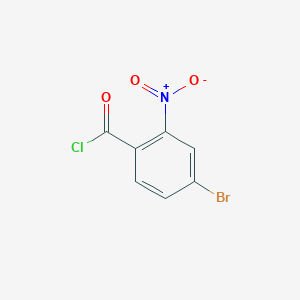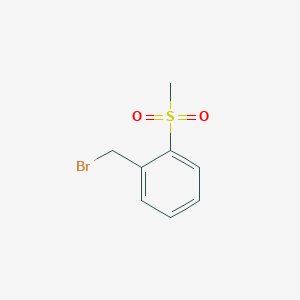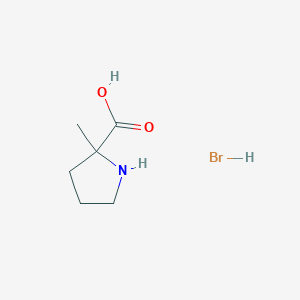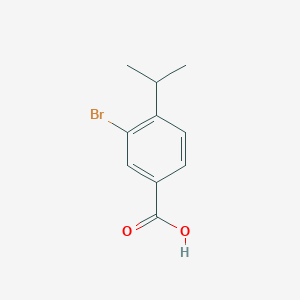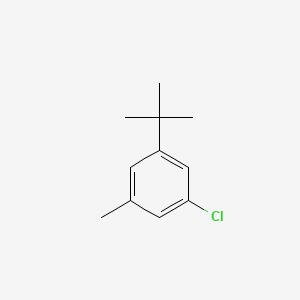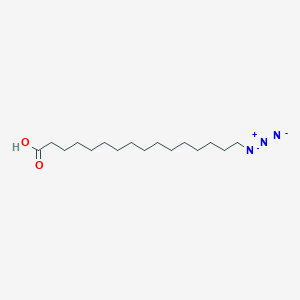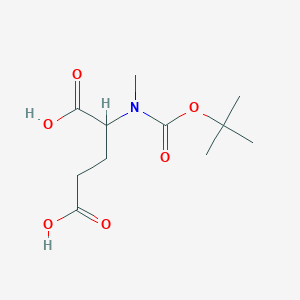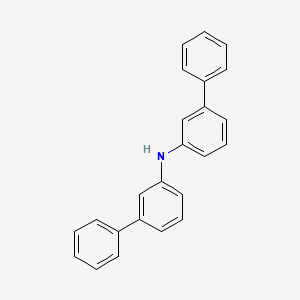![molecular formula C12H12N2O3 B1286554 1-[(4-methylphenoxy)methyl]-1H-pyrazole-3-carboxylic acid CAS No. 1006442-36-9](/img/structure/B1286554.png)
1-[(4-methylphenoxy)methyl]-1H-pyrazole-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of pyrazole derivatives often involves cyclocondensation reactions, as seen in the synthesis of 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, where ethyl acetoacetate, N,N-dimethylformamide dimethyl acetal (DMF-DMA), and phenylhydrazine are used . Similarly, the synthesis of 1H-pyrazole-3-carboxylic acid derivatives involves reactions of acid chlorides with various nucleophiles . These methods could potentially be adapted for the synthesis of "1-[(4-methylphenoxy)methyl]-1H-pyrazole-3-carboxylic acid" by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is often confirmed using spectroscopic methods such as NMR, IR, and mass spectrometry, as well as single-crystal X-ray diffraction . The crystal structures can exhibit intermolecular hydrogen bonding and π-π stacking interactions, which are crucial for the stability of the crystal lattice . For the compound , similar analytical techniques would be employed to elucidate its molecular structure.
Chemical Reactions Analysis
Pyrazole derivatives can undergo various chemical reactions, including cyclocondensation, as mentioned earlier, and reactions with binucleophiles to form carboxamides and carboxylates . The reactivity of the pyrazole ring allows for the introduction of different functional groups, which can significantly alter the compound's physical and chemical properties . The specific reactivity of "this compound" would depend on the substituents present on the pyrazole ring and the phenoxy group.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives, such as solubility, melting point, and stability, can be influenced by the nature of the substituents on the pyrazole ring. For instance, the presence of electron-donating or electron-withdrawing groups can affect the compound's acidity and reactivity . The nonlinear optical properties of some pyrazole derivatives are attributed to small energy gaps between the frontier molecular orbitals . Theoretical calculations, such as density functional theory (DFT), can provide insights into the electronic structure and potential reactivity of these compounds .
Applications De Recherche Scientifique
Functionalization Reactions and Compound Synthesis
- 1-[(4-methylphenoxy)methyl]-1H-pyrazole-3-carboxylic acid has been involved in studies examining functionalization reactions. For instance, 1H-pyrazole-3-carboxylic acid was converted into various N-(hydroxyphenyl)-1H-pyrazole-3-carboxamides through reactions with aminophenol derivatives. These functionalization reactions were supported by spectral data and theoretical studies (Yıldırım & Kandemirli, 2006).
Antibacterial Applications 2. Pyrazole derivatives, including those related to this compound, have been synthesized and evaluated for antibacterial activities. Some compounds in this category demonstrated significant antibacterial properties, underscoring their potential in medicinal chemistry (Maqbool et al., 2014).
Crystallography and Coordination Chemistry 3. Research has delved into the crystal structures of coordination complexes involving pyrazole-dicarboxylate acid derivatives. These studies not only help in understanding the molecular structure but also in exploring the crystallization and coordination properties of these compounds with metal ions, which is crucial for material science and catalysis (Radi et al., 2015).
Molecular Docking Studies 4. Molecular docking studies have been conducted on 1H-pyrazole derivatives to predict their interaction with proteins, offering insights into their potential biological activities and therapeutic applications. For instance, the molecular docking of 5-chloro-1-(1H-indole-2-yl)-3-methyl-4,5-dihydro-1H-pyrazole-4-carboxylic acids was aimed at understanding their binding with the target protein EGFR (Reddy et al., 2022).
Orientations Futures
Mécanisme D'action
Target of Action
Similar compounds, such as phenoxy herbicides, are known to mimic the auxin growth hormone indoleacetic acid (iaa) in plants .
Mode of Action
When sprayed on broad-leaf plants, they induce rapid, uncontrolled growth .
Biochemical Pathways
Related compounds such as phenoxy herbicides are known to interfere with plant growth pathways by mimicking the auxin growth hormone .
Pharmacokinetics
The physicochemical properties of similar compounds, such as solubility and thermal stability, have been characterized .
Result of Action
Related compounds such as phenoxy herbicides are known to cause rapid, uncontrolled growth in broad-leaf plants, leading to their death .
Action Environment
Similar compounds, such as phenoxy herbicides, are known to be used in various environmental conditions, including different types of soil and weather conditions .
Analyse Biochimique
Biochemical Properties
1-[(4-methylphenoxy)methyl]-1H-pyrazole-3-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with specific enzymes involved in metabolic pathways, potentially inhibiting or activating their functions. The nature of these interactions can vary, including covalent bonding, hydrogen bonding, and van der Waals forces .
Cellular Effects
This compound influences various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can modulate the activity of key signaling molecules, leading to changes in cellular responses. Additionally, it can alter gene expression patterns, impacting cellular functions such as proliferation, differentiation, and apoptosis .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific biomolecules. It can bind to enzymes, leading to their inhibition or activation. This binding can result in conformational changes in the enzyme structure, affecting its catalytic activity. Furthermore, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but may degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound can result in sustained changes in cellular processes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as enhancing metabolic activity or modulating immune responses. At higher doses, it can cause toxic or adverse effects, including cellular damage and organ toxicity. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, it can inhibit specific enzymes in the glycolytic pathway, leading to changes in glucose metabolism. Additionally, it can affect the levels of key metabolites, such as ATP and NADH, impacting cellular energy production .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. For instance, it may be transported into the mitochondria, where it can exert its effects on cellular respiration. The distribution of the compound can also influence its overall efficacy and toxicity .
Subcellular Localization
This compound exhibits specific subcellular localization, which affects its activity and function. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications. For example, it can localize to the nucleus, where it can interact with transcription factors and influence gene expression. The subcellular localization of the compound is crucial for understanding its precise mechanism of action .
Propriétés
IUPAC Name |
1-[(4-methylphenoxy)methyl]pyrazole-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3/c1-9-2-4-10(5-3-9)17-8-14-7-6-11(13-14)12(15)16/h2-7H,8H2,1H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGWDJUXBLRDSDY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCN2C=CC(=N2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

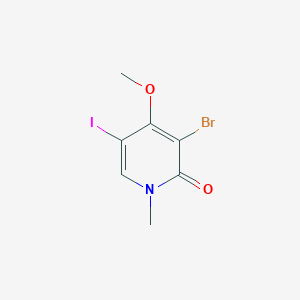
](/img/structure/B1286477.png)
